molecular formula C9H9FN4S B3084098 4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-89-3

4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084098
CAS No.: 1142207-89-3
M. Wt: 224.26 g/mol
InChI Key: MCTNBZUJHGVPMC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,5-triazine-2-thiol class, characterized by a triazine core substituted with a thiol group at position 2, an amino group at position 4, and a 4-fluorophenyl group at position 5. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.

Properties

IUPAC Name

4-amino-2-(4-fluorophenyl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-6-3-1-5(2-4-6)7-12-8(11)14-9(15)13-7/h1-4,7H,(H4,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTNBZUJHGVPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NC(=S)NC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound belonging to the triazine family. This compound exhibits diverse biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The presence of the amino and thiol groups contributes to its potential as an enzyme inhibitor and its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H10FN5SC_10H_{10}FN_5S, with a molecular weight of approximately 241.28 g/mol. The compound features a triazine ring with an amino group and a fluorinated phenyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with target enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can disrupt tumor growth pathways.
  • Cellular Interaction : The aromatic structure allows for interactions with cellular membranes and proteins, influencing signal transduction pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03

These results indicate that the compound selectively inhibits cancer cell growth through mechanisms such as the modulation of protein kinase pathways (e.g., PI3K/Akt/mTOR signaling) .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that triazine derivatives can inhibit the growth of various bacterial strains. The specific mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Study on Anticancer Properties : A recent publication detailed the effects of several triazine derivatives on cancer cell lines. Among these, this compound demonstrated potent activity against A549 cells with an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of various triazine compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound had comparable or superior activity to conventional antibiotics .

Comparison with Similar Compounds

Molecular and Structural Properties

The table below compares molecular formulas, weights, and substituents of key analogs:

Compound (6-Substituent) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
4-Fluorophenyl (Main Compound) C₉H₈FN₅S ~237.25 Fluorine enhances electronegativity; potential for improved binding affinity. Inferred
Phenyl (No substituent) C₉H₉N₅S 219.26 Lacks electronic modulation; baseline for comparison.
4-Nitrophenyl C₉H₉N₅O₂S 251.27 Nitro group (electron-withdrawing) may increase reactivity or toxicity.
4-Chlorophenyl C₉H₈ClN₅S ~253.7 Chlorine’s larger size and lipophilicity could alter pharmacokinetics.
2-Methoxyphenyl C₁₀H₁₂N₄OS 236.3 Methoxy group (electron-donating) improves solubility.
Pyridin-3-yl C₈H₈N₆S ~220.29 Heteroaromatic ring introduces nitrogen, affecting polarity and binding.
1H-Indol-4-yl C₁₁H₁₁N₅S 245.3 Indole’s bicyclic structure may enhance bioactivity (e.g., kinase inhibition).
5-Methylfuran-2-yl C₈H₁₀N₄OS 210.25 Smaller furan ring reduces steric hindrance; altered metabolic stability.

Pharmacological and Chemical Activity

  • Fluorine in the main compound may enhance metabolic stability and membrane permeability due to its small size and electronegativity, common in drug design .
  • Electron-Donating Groups (2-Methoxyphenyl):

    • Methoxy-substituted analogs (236.3 g/mol) likely exhibit increased solubility in polar solvents, advantageous for formulation .
  • Heteroaromatic Substituents (Pyridin-3-yl, Indol-4-yl):

    • Pyridine and indole derivatives introduce nitrogen atoms, enabling hydrogen bonding and metal coordination. Indole-containing analogs (245.3 g/mol) are prevalent in bioactive molecules (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-Amino-6-(4-fluorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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